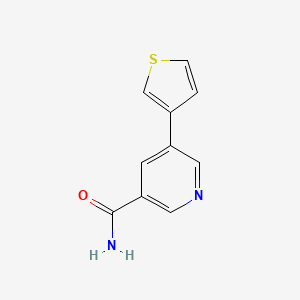

5-(Thiophen-3-yl)nicotinamide

Description

Structure

3D Structure

Properties

CAS No. |

1346687-13-5 |

|---|---|

Molecular Formula |

C10H8N2OS |

Molecular Weight |

204.25 g/mol |

IUPAC Name |

5-thiophen-3-ylpyridine-3-carboxamide |

InChI |

InChI=1S/C10H8N2OS/c11-10(13)9-3-8(4-12-5-9)7-1-2-14-6-7/h1-6H,(H2,11,13) |

InChI Key |

ACZJRAZNXVBWGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC=C1C2=CC(=CN=C2)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 5 Thiophen 3 Yl Nicotinamide

Established Synthetic Pathways for 5-(Thiophen-3-yl)nicotinamide and Analogs

Traditional synthetic approaches to thiophene-nicotinamide hybrids typically rely on well-understood, sequential reactions that provide reliable access to the target compounds. These methods are foundational for the synthesis of new derivatives.

A robust and widely used method for constructing the amide bond in thiophene-nicotinamide derivatives is the acylation of an aminothiophene with a nicotinic acid chloride. This classic two-step approach first involves the activation of the carboxylic acid group of nicotinic acid, followed by its reaction with the amine.

The process begins with the conversion of a substituted nicotinic acid to its more reactive acyl chloride derivative. This is commonly achieved by treatment with reagents such as oxalyl chloride or thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). mdpi.commdpi.com The resulting nicotinoyl chloride, which may be generated as a hydrochloride salt, is highly reactive and typically used in the subsequent step without extensive purification. mdpi.comresearchgate.net

In the second step, the nicotinoyl chloride is reacted with a substituted aminothiophene. The reaction is an N-acylation, where the amino group of the thiophene (B33073) ring acts as a nucleophile, attacking the carbonyl carbon of the acyl chloride and displacing the chloride leaving group. To neutralize the hydrogen chloride (HCl) byproduct generated during the reaction, a non-nucleophilic organic base such as triethylamine (B128534) or pyridine (B92270) is typically added. mdpi.com This method has been successfully employed to synthesize a wide array of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, demonstrating its versatility for creating compound libraries. mdpi.comresearchgate.netnih.gov

Table 1: Examples of N-(thiophen-2-yl) Nicotinamide Derivatives Synthesized via Acylation mdpi.com

| Compound ID | Substituents on Nicotinamide Ring | Substituents on Thiophene Ring | Yield (%) |

|---|---|---|---|

| 4b | 6-bromo, 5-chloro, 2-methyl | 4-cyano, 3-methyl, 2-ethoxycarbonyl | 74 |

| 4f | 5,6-dichloro | 4-cyano, 3-methyl, 2-ethoxycarbonyl | 75 |

| 4g | 5-bromo, 6-chloro | 4-cyano, 3-methyl, 2-methoxycarbonyl | 64 |

| 4p | 5,6-dichloro | 3-cyano, 4-methyl, 5-(cyclopropylcarbamoyl) | 69 |

| 4q | 5,6-dichloro | 3-cyano, 4-methyl, 5-(phenylcarbamoyl) | 65 |

To improve synthetic efficiency, one-pot procedures have been developed for generating nicotinamide analogs. These methods combine multiple reaction steps into a single operation, avoiding the need to isolate and purify intermediate products. This approach offers advantages in terms of operational simplicity, energy consumption, and reduced use of hazardous solvents. asianpubs.orgresearchgate.net

An acid-mediated one-pot synthesis has been developed for creating nicotinamide clubbed aliphatic carbo(x/thio)amides. asianpubs.orgresearchgate.net In this methodology, the reactants are combined in a single vessel under either conventional reflux conditions or microwave irradiation, with dilute HCl serving as a catalyst. asianpubs.orgresearchgate.net While this specific study focused on aliphatic side chains, the principles are applicable to the synthesis of analogs incorporating thiophene moieties, providing a streamlined alternative to traditional multi-step syntheses. The operational simplicity and improved yields make this an attractive strategy for generating diverse nicotinamide derivatives. asianpubs.org

Exploration of Novel Synthetic Routes and Optimized Reaction Conditions

Ongoing research focuses on developing more efficient, environmentally friendly, and versatile synthetic methods. These novel routes often employ advanced technologies and strategies to overcome the limitations of classical approaches.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. beilstein-journals.org The application of microwave irradiation can significantly reduce reaction times, often from hours to minutes, while providing enhanced yields compared to conventional heating methods. asianpubs.orgresearchgate.netmdpi.com

This technology has been successfully applied to the synthesis of various heterocyclic systems, including thiophene and pyridine derivatives. For example, a one-pot synthesis of nicotinamide analogs was shown to have considerably enhanced yields and reduced reaction times when conducted under microwave irradiation compared to conventional refluxing. asianpubs.orgresearchgate.net Similarly, the microwave-assisted synthesis of 2-amino-thiophene derivatives, key precursors for the target compounds, can be achieved in high yields under solvent-free conditions. researchgate.net The synthesis of related thieno[2,3-b]pyridines has also been achieved in just five minutes in good to excellent yields using microwave irradiation, highlighting the dramatic rate acceleration possible with this technique. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Nicotinamide Analogs asianpubs.orgresearchgate.net

| Compound ID | Method | Yield (%) | Reaction Time |

|---|---|---|---|

| 3h: N-(Ethylcarbamothioyl)nicotinamide | Reflux | 80 | 4-5 hours |

| Microwave | 88 | Not specified, but significantly shorter |

The biological activity of 5-(Thiophen-3-yl)nicotinamide derivatives is highly dependent on the substitution pattern on both the thiophene and pyridine rings. Therefore, developing regioselective synthesis strategies is critical for accessing specific, well-defined isomers. The classical functionalization of the thiophene ring can be challenging, but innovative metal-catalyzed and cyclization approaches have provided powerful solutions. mdpi.com

Metal-mediated synthetic methods, in particular, offer a high degree of regioselectivity. nih.gov For instance, copper(I)-catalyzed schemes have been developed for the regioselective synthesis of substituted thiophenes from haloalkynes. nih.gov Furthermore, rhodium-catalyzed approaches can produce fully substituted thiophene derivatives from 1,2,3-thiadiazoles and alkynes. nih.gov These methods allow for precise control over the placement of functional groups on the thiophene precursor before its eventual coupling with the nicotinamide moiety. The reactivity of the thiophene ring itself is also a key factor; for example, in Friedel-Crafts reactions, the α-position of unsubstituted thiophene is generally more reactive than the β-position, a factor that must be considered when planning a synthetic route. researchgate.net

A highly effective strategy for creating a diverse library of related compounds is the intermediate derivatization approach. This method involves the synthesis of a common core intermediate that can then be reacted with a wide variety of building blocks to generate a large number of final products.

This strategy is exemplified in the synthesis of nicotinamide derivatives where a common diarylamine intermediate is first prepared in high yield. nih.gov This intermediate is then subjected to a condensation reaction with various substituted pyridine carboxylic acids. nih.gov Using a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst such as 1-Hydroxybenzotriazole (HOBt), a library of final nicotinamide compounds can be rapidly and efficiently generated. nih.gov This approach is highly amenable to combinatorial chemistry and parallel synthesis, accelerating the discovery of new compounds with desired properties by allowing for systematic modification of different parts of the molecular scaffold.

Design and Synthesis of 5-(Thiophen-3-yl)nicotinamide Derivatives for Structural Diversity

The generation of a diverse library of 5-(thiophen-3-yl)nicotinamide derivatives hinges on the strategic application of various synthetic transformations. The foundational step often involves the synthesis of the core structure, which can be achieved through a Suzuki cross-coupling reaction between a halogenated nicotinamide derivative and a thiophene boronic acid, or vice versa. For instance, 5-bromonicotinamide can be coupled with thiophene-3-boronic acid in the presence of a palladium catalyst to yield the target molecule. Once the core structure is established, further derivatization can be pursued.

A key precursor for many derivatization strategies is 5-(thiophen-3-yl)nicotinic acid. This intermediate allows for a wide range of modifications at the carboxamide group. The synthesis of 5-(thiophen-3-yl)nicotinamide from this acid can be achieved through standard amide bond formation reactions. This typically involves the activation of the carboxylic acid, for example, by converting it to an acyl chloride, followed by reaction with ammonia or an appropriate amine.

Systematic Modification of the Nicotinamide Pyridine Ring

Research on the closely related N-(thiophen-2-yl) nicotinamide derivatives has demonstrated that substitutions on the pyridine ring significantly influence the biological activity of these compounds. For example, the introduction of chloro, cyano, and methyl groups at various positions has been explored. nih.govmdpi.comresearchgate.netnih.gov These studies provide a strong rationale for applying similar modifications to the 5-(thiophen-3-yl)nicotinamide scaffold.

Table 1: Examples of Systematic Modifications of the Nicotinamide Pyridine Ring in Related Compounds

| Position of Substitution | Substituent | Rationale for Modification |

| 2-position | Methyl, Chloro | To investigate the effect of steric hindrance and electron-withdrawing groups near the amide linkage. |

| 5-position | Cyano, Chloro | To modulate the electronic properties of the pyridine ring and explore potential hydrogen bonding interactions. |

| 6-position | Chloro | To introduce a halogen bond donor and alter the lipophilicity of the molecule. |

These modifications can be achieved by starting with appropriately substituted nicotinic acids in the initial coupling reaction or through post-synthetic modifications of the 5-(thiophen-3-yl)nicotinamide core, although the former is often more straightforward.

Functionalization and Substitution Patterns on the Thiophene Moiety

The thiophene moiety offers several positions for functionalization, allowing for the introduction of a wide array of substituents to explore different chemical spaces. The electron-rich nature of the thiophene ring makes it susceptible to electrophilic substitution reactions, which can be used to introduce various functional groups.

In studies of related thiophene-containing compounds, modifications on the thiophene ring have been shown to be critical for activity. For instance, the introduction of alkyl, cyano, and carboxylate groups on the thiophene ring of N-(thiophen-2-yl) nicotinamide derivatives has been investigated to understand their impact on fungicidal activity. nih.govmdpi.comresearchgate.netnih.gov These findings suggest that similar functionalization strategies on the 3-yl-thiophene ring of the target compound could lead to derivatives with enhanced properties.

Table 2: Potential Functionalization and Substitution Patterns on the Thiophene Moiety

| Position of Substitution | Substituent | Synthetic Approach | Potential Impact |

| 2-position | Halogen (Br, Cl) | Electrophilic halogenation | Provides a handle for further cross-coupling reactions. |

| 4-position | Alkyl, Aryl | Suzuki or Stille coupling with a halogenated precursor | Modulates lipophilicity and steric bulk. |

| 5-position | Formyl, Carboxyl | Vilsmeier-Haack reaction or metalation followed by carboxylation | Introduces a reactive handle for further derivatization. |

Introduction of Diverse Linkers and Heterocyclic Splicing Approaches

To further expand the structural diversity of 5-(thiophen-3-yl)nicotinamide derivatives, linkers can be introduced between the nicotinamide and thiophene rings, or additional heterocyclic moieties can be "spliced" onto the core structure. This approach, often utilized in drug discovery, can lead to compounds with significantly different shapes, sizes, and physicochemical properties. chemguide.co.uklibretexts.orgrsc.org

Linker Introduction: The direct bond between the pyridine and thiophene rings can be replaced with various linkers, such as an alkylene chain, an ether, or a secondary amine. This can be achieved by synthesizing precursors with the desired linker in place before the final coupling or amide formation steps.

Heterocyclic Splicing: This strategy involves the fusion or connection of other heterocyclic rings to either the nicotinamide or the thiophene moiety. The "active substructure splicing method" has been successfully used in designing new fungicidal compounds by combining nicotinic acid with other bioactive heterocycles. nih.govmdpi.comresearchgate.netnih.gov For example, a pyrazole or a triazole ring could be appended to the thiophene ring to explore new interactions with biological targets.

Bioisosteric Replacement Strategies for Enhanced Molecular Properties

Bioisosteric replacement is a powerful tool in medicinal chemistry for optimizing the properties of a lead compound by replacing a functional group with another that has similar steric and electronic properties. acs.orgdrughunter.com This strategy can be applied to 5-(thiophen-3-yl)nicotinamide to improve its metabolic stability, bioavailability, or target affinity.

Amide Bond Bioisosteres: The amide bond itself is susceptible to enzymatic cleavage. Replacing it with a more stable bioisostere, such as a 1,2,3-triazole, an oxadiazole, or a fluoroalkene, can enhance the metabolic stability of the molecule. nih.govacs.orgresearchgate.net

Table 3: Potential Bioisosteric Replacements for 5-(Thiophen-3-yl)nicotinamide

| Original Moiety | Bioisosteric Replacement | Rationale |

| Amide Linkage | 1,2,3-Triazole | Mimics the trans-amide bond geometry with improved metabolic stability. nih.govacs.org |

| Thiophene Ring | Furan, Pyrrole, Thiazole | Alters electronic properties and hydrogen bonding capabilities. nih.govresearchgate.netnih.gov |

| Pyridine Ring | Pyrimidine, Pyridazine | Modifies the nitrogen arrangement and dipole moment of the aromatic system. |

By systematically applying these synthetic methodologies and derivatization strategies, a wide range of 5-(thiophen-3-yl)nicotinamide analogs can be generated. This structural diversity is essential for a thorough exploration of the chemical space around this core scaffold and for the identification of derivatives with optimized properties for various applications.

Computational Chemistry and Molecular Modeling of 5 Thiophen 3 Yl Nicotinamide

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are fundamental in determining the intrinsic properties of a molecule, governed by its electron distribution. These calculations provide a lens into the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) has become a popular computational tool for studying the electronic properties of organic molecules due to its balance of accuracy and computational cost. DFT methods, such as the B3LYP hybrid functional, are frequently used to optimize molecular geometries and calculate electronic parameters. For thiophene-based compounds, DFT calculations are employed to understand their structural and electronic properties. These studies often involve the computation of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO (ΔEH-L) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

While specific DFT studies exclusively on 5-(Thiophen-3-yl)nicotinamide are not extensively detailed in the reviewed literature, analysis of related structures provides a framework for the expected outcomes. For instance, DFT studies on various thiophene-2-carboxamide derivatives have shown that the HOMO-LUMO energy gap can be around 5.031 eV. In another study on new thiophene (B33073) derivatives, the calculated HOMO-LUMO energy gap was 3.852 eV, with HOMO and LUMO energies of -4.994 eV and -1.142 eV, respectively. These values indicate a stable molecular system. Theoretical studies on compounds combining thiophene and phenylene have also been conducted using DFT at the B3LYP level to understand their geometries and electronic structures.

Ab initio calculations, which are based on first principles without experimental data, are also used to study the electronic structure of thiophene and its derivatives. Such calculations can elucidate the role of d-orbitals in the bonding of the thiophene ring. For 5-Bromonicotinic acid, a related nicotinic acid derivative, DFT has been used to determine its physiochemical properties and evaluate the influence of functional groups.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE, eV) | Reference |

|---|---|---|---|---|

| N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | - | - | 5.031 | |

| Ethyl (E)-4-(3-(dimethylamino)acryloyl)-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | -4.994 | -1.142 | 3.852 |

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and conformational flexibility. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. This is often achieved by mapping the potential energy surface (PES) through systematic rotation of dihedral angles.

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

To understand how 5-(Thiophen-3-yl)nicotinamide might exert a biological effect, it is essential to identify its potential protein targets and characterize the binding interactions. Molecular docking and dynamics simulations are powerful tools for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is widely used to screen virtual libraries of compounds against a known protein structure to identify potential drug candidates. The process involves placing the ligand in various conformations within the protein's binding site and scoring the interactions, typically in terms of binding energy (kcal/mol).

In studies of related thiophene derivatives, molecular docking has been successfully used to predict binding modes and affinities. For instance, thiophene sulfonamide derivatives have been docked into the enoyl acyl carrier protein reductase (InhA), revealing docking scores ranging from -6 to -12 kcal/mol. Similarly, thieno[2,3-b]thiophene (B1266192) derivatives were docked against several fungal and bacterial proteins, such as dihydrofolate reductase, to identify key interactions. These studies demonstrate that the aromatic systems in such compounds often engage in significant hydrophobic and van der Waals interactions with residues in the binding pocket.

| Compound Class | Protein Target (PDB ID) | Docking Score Range (kcal/mol) | Reference |

|---|---|---|---|

| Thiophene Sulfonamides | InhA (2NSD) | -6 to -12 | |

| Thieno[2,3-b]thiophenes | Dihydrofolate reductase (4HOF) | - | |

| 5-Substituted phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamides | Monoamine Oxidase Isoforms | - |

The stability of a ligand within a protein's binding site is determined by a network of non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Hydrogen bonds are highly directional interactions between a donor (like an N-H or O-H group) and an acceptor (like a nitrogen or oxygen atom). The nicotinamide (B372718) moiety of 5-(Thiophen-3-yl)nicotinamide, with its amide group and pyridine (B92270) nitrogen, provides multiple sites for hydrogen bonding.

Hydrophobic interactions occur when nonpolar parts of the ligand, such as the thiophene ring, are buried in a nonpolar pocket of the protein, displacing water molecules and increasing entropy. The contribution of hydrophobic interactions to protein stability is significant, often accounting for a majority of the binding energy. The analysis of these interactions is crucial for understanding binding affinity and selectivity. For example, docking studies of thieno[2,3-b]thiophene derivatives revealed key hydrogen bonding and hydrophobic interactions with vital residues in the active site of target enzymes.

In Silico Predictions for Biological Activity and ADMET Characteristics

A critical aspect of modern drug discovery is the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Poor pharmacokinetic profiles are a major cause of failure in drug development. In silico tools can predict these properties, allowing for the early identification of potentially problematic candidates.

Various software platforms like SwissADME and pkCSM are used to predict parameters such as gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (metabolism), and potential toxicity. For many heterocyclic compounds, including those containing pyridine and thiophene, ADMET properties have been successfully predicted. These predictions often rely on physicochemical properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors, which are often evaluated against frameworks like Lipinski's Rule of Five. While a specific, comprehensive ADMET study for 5-(Thiophen-3-yl)nicotinamide is not available in the cited literature, predictive data for related compounds is often generated. For instance, a study on nicotinamide derivatives included ADMET analysis using the SwissADME tool to check for violations of Lipinski's rule and other pharmacokinetic parameters.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 295.4 g/mol | |

| XLogP3-AA | 2.3 | |

| Hydrogen Bond Donor Count | 2 | |

| Hydrogen Bond Acceptor Count | 4 | |

| Rotatable Bond Count | 3 |

Data sourced from PubChem for a structurally related compound to illustrate the type of information available from in silico prediction tools. It is important to note that these values are not for 5-(Thiophen-3-yl)nicotinamide.

Prediction of Specific Molecular Targets and Pathways

Computational studies are instrumental in identifying the likely molecular targets and biological pathways for novel chemical entities like 5-(Thiophen-3-yl)nicotinamide. By analyzing its structure and electronic properties, researchers can screen it against databases of known protein structures to predict binding affinities and modes of interaction.

Recent research indicates that thiophenyl derivatives of nicotinamide can be metabolized through the NAD⁺ salvage pathway. nih.gov This pathway is crucial for cellular energy and signaling, converting nicotinamide and its analogs into NAD⁺. The resulting unnatural NAD⁺ derivatives have been found to act as inhibitors of inosine (B1671953) monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo synthesis of guanine (B1146940) nucleotides. nih.gov The inhibition of IMPDH is a validated strategy in both antiviral and anticancer therapies.

The nicotinamide moiety itself is a precursor to NAD⁺, a key mediator in cellular energy metabolism and a cofactor for enzymes like sirtuins and poly (ADP-ribose) polymerases (PARPs), which are involved in DNA repair, cell longevity, and inflammatory responses. researchgate.netresearchgate.net Computational models suggest that derivatives like 5-(Thiophen-3-yl)nicotinamide could modulate these pathways, potentially impacting cell survival and apoptosis. researchgate.netnih.gov

Table 1: Predicted Molecular Targets and Biological Pathways for 5-(Thiophen-3-yl)nicotinamide

| Category | Predicted Target/Pathway | Potential Therapeutic Implication | Supporting Evidence |

|---|---|---|---|

| Direct Enzyme Target | Inosine Monophosphate Dehydrogenase (IMPDH) | Anticancer, Antiviral | Metabolized into NAD⁺ analogs that inhibit IMPDH. nih.gov |

| Metabolic Pathway | NAD⁺ Salvage Pathway | Modulation of Cellular Energy & Metabolism | Serves as a substrate for the pathway to be converted into active metabolites. nih.govresearchgate.net |

| Signaling Pathways | Sirtuin (SIRT) Modulation | Anti-aging, Neuroprotection, Metabolic Regulation | Nicotinamide is a known modulator of sirtuin activity. researchgate.net |

| DNA Repair | Poly (ADP-ribose) Polymerase (PARP) Inhibition | Cancer Therapy | The nicotinamide scaffold is a core component of many PARP inhibitors. researchgate.net |

Structure-Based Design Principles for Optimized Activity

Structure-based design is a computational methodology that uses the three-dimensional structure of a target protein to guide the design of new, more potent inhibitors. This approach is critical for optimizing the activity of lead compounds like 5-(Thiophen-3-yl)nicotinamide.

The core principle involves combining active substructures to create novel compounds with enhanced activity. mdpi.comnih.gov In this case, the molecule is a hybrid of a nicotinamide moiety, known for its role in cellular metabolism, and a thiophene ring, an electron-rich aromatic system often found in pharmacologically active compounds.

Key principles for optimizing activity include:

Target-Specific Interactions: Molecular docking simulations can predict how 5-(Thiophen-3-yl)nicotinamide binds to the active site of a target like IMPDH. These models can identify key hydrogen bonds, hydrophobic interactions, and pi-stacking that stabilize the ligand-protein complex.

Substituent Effects: Modifications to either the thiophene or pyridine ring can significantly alter biological activity. For instance, adding electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, potentially enhancing its binding affinity or cellular uptake.

Pharmacophore Modeling: By analyzing a set of potent compounds with similar activity, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for bioactivity, guiding the synthesis of new derivatives with improved properties. nih.gov

Table 2: Structure-Activity Relationship (SAR) Principles for 5-(Thiophen-3-yl)nicotinamide Derivatives

| Molecular Scaffold | Position of Modification | Type of Modification | Predicted Impact on Activity | Rationale |

|---|---|---|---|---|

| Thiophene Ring | Positions 2, 4, or 5 | Halogenation (e.g., F, Cl) | Potential increase in potency. | Can form halogen bonds with the target protein and improve membrane permeability. |

| Alkyl or Cycloalkyl groups | May enhance hydrophobic interactions. | Fills hydrophobic pockets within the enzyme's active site. | ||

| Pyridine Ring | Positions 2, 4, or 6 | Small alkyl or alkoxy groups | Could modulate binding affinity and selectivity. | Alters the electronic distribution and steric profile of the nicotinamide core. |

| Amide Linker | Carboxamide group | Bioisosteric replacement (e.g., with tetrazole) | May improve metabolic stability and cell penetration. | Modifies hydrogen bonding capacity and resistance to amidase activity. |

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Predictions

In silico ADMET prediction is a crucial step in early-stage drug discovery, allowing for the computational screening of compounds to assess their drug-like properties and potential liabilities. researchgate.net These predictions help to prioritize candidates with favorable pharmacokinetic profiles, reducing the likelihood of late-stage clinical trial failures. nih.gov

Computational tools like SwissADME, PreADMET, and Osiris Property Explorer are used to evaluate various physicochemical and pharmacokinetic parameters based on the compound's structure. researchgate.netnih.gov For 5-(Thiophen-3-yl)nicotinamide, these predictions provide a forecast of its behavior in the body.

Key Predicted ADMET Properties:

Drug-Likeness: The compound is evaluated against established rules like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. nih.gov

Absorption: Predictions for human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models) indicate how well the compound is likely to be absorbed from the gastrointestinal tract.

Distribution: Parameters such as plasma protein binding (PPB) and blood-brain barrier (BBB) penetration are predicted. researchgate.net High PPB can limit the free concentration of the drug, while BBB penetration is critical for CNS-acting drugs.

Metabolism: The model predicts likely sites of metabolism by cytochrome P450 (CYP) enzymes, which is essential for understanding the drug's half-life and potential drug-drug interactions.

Toxicity: Computational models screen for potential toxicities, such as mutagenicity, tumorigenicity, and cardiotoxicity (e.g., hERG inhibition). researchgate.net

Table 3: Predicted ADMET Profile for 5-(Thiophen-3-yl)nicotinamide

| ADMET Parameter | Predicted Value/Classification | Implication |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | ~204.25 g/mol | Compliant with Lipinski's Rule (<500). |

| LogP (Lipophilicity) | 1.5 - 2.5 | Optimal range for good absorption and permeability. |

| Hydrogen Bond Donors | 1 (from amide NH₂) | Compliant with Lipinski's Rule (≤5). nih.gov |

| Hydrogen Bond Acceptors | 3 (N in pyridine, O and N in amide) | Compliant with Lipinski's Rule (≤10). nih.gov |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed orally. |

| Distribution | ||

| Plasma Protein Binding (PPB) | Moderate to High | The fraction of free drug might be limited. researchgate.net |

| Blood-Brain Barrier (BBB) Permeation | Low to Moderate | May have limited CNS effects unless specifically designed to penetrate. |

| Metabolism | ||

| CYP450 Inhibition | Predicted inhibitor of 1-2 isoforms | Potential for drug-drug interactions. |

| Toxicity | ||

| Mutagenicity (AMES test) | Non-mutagenic | Low risk of genetic damage. |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity. |

| Overall Drug-Likeness Score | Good | Favorable profile for a potential drug candidate. |

Mechanism of Action and Molecular Interactions of 5 Thiophen 3 Yl Nicotinamide

Enzyme Inhibition Mechanisms

5-(Thiophen-3-yl)nicotinamide and its derivatives have been investigated for their ability to inhibit a range of enzymes, highlighting their potential as modulators of key biological processes.

Hematopoietic Prostaglandin (B15479496) D2 Synthase (HPGDS) Inhibition

Hematopoietic prostaglandin D2 synthase (HPGDS) is a crucial enzyme in the inflammatory cascade, responsible for the production of prostaglandin D2 (PGD2), a key mediator in allergic diseases like asthma. nih.govnih.gov Inhibition of HPGDS is a therapeutic strategy to reduce PGD2 levels and thereby alleviate allergic inflammation. nih.govnih.gov

Derivatives of nicotinamide (B372718) have been explored as inhibitors of HPGDS. google.com The core structure, featuring a thiophene (B33073) ring, is a recognized feature in some HPGDS inhibitors. nih.gov The benzyl (B1604629) thiophene core, for instance, has been predicted to bind within the active site of the enzyme. nih.gov

Nicotinamide Phosphoribosyltransferase (NAMPT) Modulation and Allosteric Activation

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism and signaling. nih.govfrontiersin.org Activation of NAMPT can enhance NAD+ levels, which is a promising strategy for addressing age-related diseases and metabolic disorders. nih.govnih.gov

Recent research has identified novel positive allosteric modulators (N-PAMs) of NAMPT. nih.govnih.gov These molecules bind to a "rear channel" of the enzyme, distinct from the active site, and induce a conformational change that enhances its catalytic activity. nih.govnih.govnih.gov This allosteric activation can relieve the feedback inhibition of NAMPT by its products, NAD+ and nicotinamide (NAM). nih.govacs.org The discovery of N-PAMs has opened new avenues for the development of therapies that boost NAD+ levels. nih.govresearchgate.net

While direct studies on 5-(Thiophen-3-yl)nicotinamide as a NAMPT modulator are not extensively documented in the provided results, the nicotinamide moiety is central to the interaction with NAMPT. nih.govcdnsciencepub.com The exploration of nicotinamide derivatives as N-PAMs is an active area of research. acs.org

Inhibition of Glycosylphosphatidylinositol (GPI)-Anchored Protein Biosynthesis

Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids that attach a wide variety of proteins to the cell surface in eukaryotes. nih.gov This pathway is particularly crucial for the survival and pathogenicity of various protozoan parasites and fungi. nih.govnih.gov As such, the enzymes involved in GPI biosynthesis are attractive targets for the development of new anti-parasitic and anti-fungal agents. nih.govnih.gov

Nicotinamide derivatives have shown promise as inhibitors of this pathway. For instance, a novel fungicide, Aminopyrifen, which contains a nicotinamide core, has been found to inhibit the GWT-1 protein, an essential enzyme in GPI-anchor biosynthesis in Neurospora crassa. mdpi.com This suggests that the nicotinamide scaffold can be a valuable starting point for designing inhibitors targeting GPI biosynthesis.

Modulation of Cyclooxygenases (COX) and Lipoxygenases (LOX)

The search results did not provide specific information on the direct modulation of Cyclooxygenases (COX) and Lipoxygenases (LOX) by 5-(Thiophen-3-yl)nicotinamide.

Inhibition of Carbonic Anhydrase Isozymes

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. core.ac.uk They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma and cancer. core.ac.uknih.gov Five-membered heterocyclic sulfonamides, including those with a thiophene ring, have been extensively studied as potent inhibitors of various CA isozymes. nih.gov

Specifically, thiophene-2-sulfonamide (B153586) was one of the early and effective CA inhibitors discovered. nih.gov Derivatives incorporating a thiophene ring have demonstrated significant inhibitory activity against several CA isoforms, including the tumor-associated CA IX. nih.govnih.gov The affinity of these compounds for different CA isozymes can vary, with some showing selectivity for particular isoforms. researchgate.net

Targeting Kinases (e.g., Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), ErbB-2)

The inhibition of protein kinases is a cornerstone of modern cancer therapy. Several kinases have been identified as targets for compounds containing the thiophene and nicotinamide scaffolds.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govresearchgate.net Thiophene-3-carboxamide derivatives have been developed as potent VEGFR-2 inhibitors. nih.gov Molecular docking studies have shown that these compounds can bind effectively to the active site of VEGFR-2. nih.gov Furthermore, sorafenib (B1663141) analogues containing a nicotinamide moiety have demonstrated inhibitory activity against VEGFR-2. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR) and ErbB-2 (HER2): EGFR and HER2 are members of the ErbB family of receptor tyrosine kinases, and their overexpression or mutation is a driving factor in many cancers. nih.govmdpi.com Thiophene-3-carboxamide selenide (B1212193) derivatives have been identified as novel EGFR kinase inhibitors with cytotoxic activity against cancer cells. nih.gov The nicotinamide structure has also been incorporated into EGFR inhibitors. nih.gov Dual inhibitors targeting both EGFR and HER2 have been developed based on a thiophene scaffold, showing high affinity and selectivity. mdpi.com Third-generation EGFR inhibitors, such as lazertinib, have also been developed to overcome drug resistance. rsc.org

Interactive Data Tables

Table 1: Kinase Inhibition Profile of Thiophene and Nicotinamide Derivatives

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| Thiophene-3-carboxamide derivatives | VEGFR-2 | Exhibited excellent anti-proliferative activity and effective VEGFR-2 inhibition (IC50 = 191.1 nM for compound 14d). | nih.gov |

| Sorafenib analogues with nicotinamide | VEGFR-2, B-Raf | Showed potent inhibitory activities against B-Raf and VEGFR-2. | nih.gov |

| Thiophene-3-carboxamide selenide derivatives | EGFR | Displayed impressive EGFR kinase inhibition with an IC50 value of 94.44 ± 2.22 nM. | nih.gov |

| Thiophene scaffold derivatives | EGFR/HER2 | Achieved high in vitro cytotoxic activity with IC50 values of 0.47 nM against EGFR and 0.14 nM against HER2. | mdpi.com |

Receptor Ligand Binding and Signaling Pathway Modulation

The primary mechanism of 5-(Thiophen-3-yl)nicotinamide and its derivatives involves its interaction with the Nicotinamide Adenine Dinucleotide (NAD+) salvage pathway. nih.gov This compound acts as a substrate for key enzymes within this pathway, leading to the modulation of downstream signaling cascades.

Specifically, research has shown that thiophenyl derivatives of nicotinamide are metabolized by Nicotinamide Phosphoribosyltransferase (NAMPT) and Nicotinamide Mononucleotide Adenylyltransferase 1 (NMNAT1). nih.gov This metabolic conversion results in the formation of an unnatural adenine dinucleotide (AD) derivative. nih.gov This newly formed analogue then acts as an inhibitor of Inosine-5'-monophosphate dehydrogenase (IMPDH), a critical enzyme in the de novo purine (B94841) synthesis pathway. nih.gov By inhibiting IMPDH, these compounds effectively disrupt the production of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis, and ultimately lead to cell death in cancer cells. nih.gov

The activity of the compound is dependent on its metabolism through this NAD+ salvage pathway, as inhibiting this process blocks the compound's cytotoxic effects. nih.gov This positions 5-(Thiophen-3-yl)nicotinamide and related compounds as preclinical candidates for development as tumor-activated IMPDH inhibitors. nih.gov The broader context of NAD+ metabolism shows that enzymes like NAMPT are crucial in regulating cellular activities and adapting to bioenergetic stress. nih.govnih.gov

Cellular and Subcellular Mechanistic Studies

The downstream effects of the modulation of NAD+ metabolism by 5-(Thiophen-3-yl)nicotinamide are observed across various cellular processes, from metabolic interference to the induction of programmed cell death and regulation of inflammation.

Interference with NAD+-Dependent Metabolic Pathways (e.g., Purine Synthesis)

The most direct cellular effect of 5-(Thiophen-3-yl)nicotinamide is its interference with NAD+-dependent metabolic pathways, particularly the de novo synthesis of purines. nih.gov As established, the compound is metabolized into an analogue that inhibits IMPDH. nih.gov IMPDH catalyzes the rate-limiting step in the de novo biosynthesis of guanine nucleotides, converting inosine (B1671953) monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP).

Inhibition of this enzyme leads to the depletion of the guanosine (B1672433) triphosphate (GTP) pool, which has profound effects on rapidly proliferating cells, such as cancer cells, that rely heavily on de novo purine synthesis for their growth and survival. nih.govnih.gov The suppression of purine synthesis is a recognized therapeutic strategy, as rapidly dividing cells require a constant supply of nucleotides for DNA replication. nih.gov Studies have shown that increased purine metabolism is associated with pathological conditions like pulmonary hypertension, and targeting enzymes in this pathway, such as ATIC, can suppress the proliferation of affected cells. nih.gov The metabolic intermediates of purine synthesis, such as PRPP and IMP, are significantly higher in certain cell types, highlighting the importance of this pathway. researchgate.net

Induction of Apoptosis and Cell Cycle Arrest in Cellular Models

The disruption of essential metabolic pathways, such as purine synthesis, by 5-(Thiophen-3-yl)nicotinamide and its analogues culminates in the induction of cell death. nih.gov While the specific apoptotic pathway for this compound is under investigation, related thiophene derivatives and nicotinic acid compounds have been shown to induce apoptosis in various human cancer cell lines, including leukemia and cervical carcinoma cells. nih.govnih.gov

The induction of apoptosis by similar compounds often involves several key molecular events:

Caspase Activation : A broad-spectrum caspase inhibitor has been shown to prevent DNA fragmentation induced by nicotinic acid-related compounds, indicating a caspase-dependent apoptotic pathway. nih.gov

Mitochondrial Pathway : Some thiophene derivatives have been found to cause mitochondrial depolarization, suggesting the involvement of the intrinsic apoptotic pathway. nih.gov

Regulation of Bcl-2 Family Proteins : Apoptosis is often controlled by the balance of pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2. nih.govmdpi.com Compounds that induce apoptosis frequently upregulate Bax and downregulate Bcl-2, leading to the activation of executioner caspases like caspase-3 and caspase-9. nih.gov

Cell Cycle Arrest : Prior to apoptosis, cells may undergo cell cycle arrest. For instance, other bioactive molecules have been shown to induce G0/G1 phase arrest by downregulating the expression of key cell cycle proteins such as Cyclin D1 and cyclin-dependent kinase 6 (CDK6). nih.gov

The table below summarizes key proteins involved in these processes, which are likely targets in the mechanism of action for compounds like 5-(Thiophen-3-yl)nicotinamide.

| Process | Key Proteins | Function | Observed Effect by Related Compounds |

| Apoptosis | Caspases (e.g., Caspase-3, -9) | Executioners of programmed cell death. | Activated by nicotinic acid and thiophene derivatives. nih.govnih.gov |

| Bcl-2 | Anti-apoptotic protein. | Downregulated by other apoptosis-inducing agents. nih.gov | |

| Bax | Pro-apoptotic protein. | Upregulated by other apoptosis-inducing agents. nih.gov | |

| Cell Cycle | Cyclin D1 | Regulates cell cycle progression through G1 phase. | Downregulated to induce G0/G1 arrest. nih.gov |

| CDK6 | Cyclin-dependent kinase, partner for Cyclin D. | Downregulated to induce G0/G1 arrest. nih.gov |

Regulation of Inflammatory Mediators (e.g., iNOS, COX-2)

The nicotinamide and thiophene moieties of the compound suggest a potential role in modulating inflammation. Nicotinamide itself is known for its anti-inflammatory properties, which include the inhibition of the nuclear enzyme PARP-1 and the suppression of pro-inflammatory cytokines like TNF-α and IL-1. nih.govresearchgate.net Furthermore, thiophene derivatives have been reported to possess anti-inflammatory activities. nih.govresearchgate.net

Recent studies on NAD+ precursors have provided a more direct link to specific inflammatory mediators. For example, nicotinamide riboside (NR) supplementation was found to activate the NAD+-dependent deacetylase SIRT3. mdpi.com This activation led to a profound increase in the steady-state levels of cyclooxygenase-2 (COX-2), an enzyme central to the synthesis of prostaglandins, which are key inflammatory signaling molecules. mdpi.com This suggests that by influencing NAD+ levels, 5-(Thiophen-3-yl)nicotinamide could similarly impact the expression of inflammatory enzymes like COX-2.

| Inflammatory Mediator | Function | Potential Regulation |

| iNOS (Inducible Nitric Oxide Synthase) | Produces nitric oxide, a key inflammatory molecule. | Potentially suppressed, as part of general anti-inflammatory effects of nicotinamide. nih.gov |

| COX-2 (Cyclooxygenase-2) | Key enzyme in prostaglandin synthesis. | Potentially upregulated via SIRT3 activation, similar to other NAD+ precursors. mdpi.com |

| TNF-α, IL-1 | Pro-inflammatory cytokines. | Suppressed by nicotinamide through control of NFκB-mediated transcription. researchgate.net |

Modulation of Oxidative Stress Pathways

The compound's influence on NAD+ metabolism also intersects with cellular oxidative stress pathways. Nicotinamide is a precursor to NADPH, a critical antioxidant coenzyme. ijdvl.com This connection suggests that 5-(Thiophen-3-yl)nicotinamide could contribute to the reduction of oxidative stress. nih.gov

Conversely, some studies on other thiophene derivatives have shown that they can induce the generation of reactive oxygen species (ROS) as part of their cytotoxic anti-cancer mechanism. nih.govresearchgate.net The production of ROS can trigger mitochondrial depolarization and initiate the apoptotic cascade. nih.gov Oxidative stress itself is a known modulator of apoptosis pathways. nih.gov Therefore, 5-(Thiophen-3-yl)nicotinamide may have a dual role, either mitigating oxidative stress through its nicotinamide component or inducing it as part of its therapeutic action, a possibility that requires further specific investigation.

Impact on Cellular Components and Processes (e.g., Cell Wall Integrity, GPI Anchor Content)

While research on the direct impact of 5-(Thiophen-3-yl)nicotinamide on mammalian cellular components like GPI anchors is limited, studies on related compounds provide insight into its potential effects on other structures, such as the cell wall in fungi.

A study on N-(thiophen-2-yl) nicotinamide derivatives demonstrated excellent fungicidal activity against the oomycete Pseudoperonospora cubensis, which causes cucumber downy mildew. mdpi.com The efficacy of these compounds was superior to some commercial fungicides. mdpi.com Fungicidal mechanisms often involve the disruption of cell wall synthesis or integrity, suggesting that this class of compounds may target pathways essential for maintaining the structural integrity of the cell wall in susceptible organisms. mdpi.com

Information regarding the impact of 5-(Thiophen-3-yl)nicotinamide on Glycosylphosphatidylinositol (GPI) anchor content in mammalian cells is not available in the current body of research.

Structure Activity Relationship Sar Studies of 5 Thiophen 3 Yl Nicotinamide Derivatives

Impact of Substituent Position and Electronic Nature on Biological Potency

Analysis of Substitutions on the Pyridine (B92270) Ring of Nicotinamide (B372718)

The nicotinamide moiety serves as a crucial recognition element for enzymes in the NAD+ salvage pathway. SAR studies have revealed that the integrity of the nicotinamide-like structure is paramount for biological activity. Derivatives that maintain a close structural resemblance to nicotinamide are more likely to be recognized and metabolized by NAMPT and NMNAT1.

Alterations to the pyridine ring can have a dramatic impact on potency. For instance, in a series of N-(thiophen-2-yl) nicotinamide derivatives developed as fungicidal agents, specific substitutions on the pyridine ring were found to be critical for activity. While not directly 5-(thiophen-3-yl)nicotinamide, these findings highlight the importance of the pyridine core. In one study, a compound bearing both a chloro and a cyano group on the pyridine ring exhibited significant fungicidal properties. mdpi.com This suggests that electron-withdrawing groups on the pyridine ring can enhance biological activity.

The following table summarizes the impact of pyridine ring substitutions on the fungicidal activity of selected N-(thiophen-2-yl) nicotinamide derivatives.

| Compound ID | Pyridine Ring Substituents | Fungicidal Activity (EC50 in mg/L) |

| 4a | 2-CH₃, 5-CN, 6-Cl | 4.69 |

| 4f | 5,6-di-Cl | 1.96 |

| 4c | 5,6-di-Br | 19.89 |

| 4d | 5-Br, 6-Cl | 32.44 |

| 4e | 5-Cl, 6-I | 25.61 |

| 4g | 5-Br, 6-I | 34.29 |

Data sourced from a study on N-(thiophen-2-yl) nicotinamide derivatives as fungicidal agents. mdpi.com

Influence of Substitutions on the Thiophene (B33073) Moiety (e.g., Position 2 vs. 3)

The position of the thiophene ring and the nature of its substituents are critical determinants of biological efficacy. While this article focuses on 5-(thiophen-3-yl )nicotinamide, much of the available detailed SAR data comes from studies on the isomeric 5-(thiophen-2-yl )nicotinamide and related structures. These studies, however, provide valuable insights into the role of the thiophene moiety.

In the context of IMPDH inhibition, the thiophene ring plays a crucial role in the activity of the metabolized adenine (B156593) dinucleotide analogue. The nature and position of substituents on the thiophene ring can influence both the rate of metabolic activation and the inhibitory potency of the resulting AD derivative. nih.gov

For fungicidal N-(thiophen-2-yl) nicotinamide derivatives, substitutions on the thiophene ring have been shown to significantly modulate activity. For example, when keeping the pyridine ring substitution constant (5,6-dichloro), varying the substituents on the thiophene ring led to a range of potencies. An ethoxy group at a specific position on the thiophene ring resulted in the highest fungicidal activity, outperforming compounds with methoxy (B1213986), isopropoxy, or n-butoxy groups. mdpi.com This highlights the sensitivity of the biological activity to the size and nature of the alkyl group on the thiophene moiety.

The table below illustrates the effect of thiophene ring substitutions on the fungicidal activity of N-(5,6-dichloronicotinamido)thiophene derivatives.

| Compound ID | Thiophene Ring Substituent (R¹) | Fungicidal Activity (EC50 in mg/L) |

| 4i | OCH₃ | 8.31 |

| 4f | OC₂H₅ | 1.96 |

| 4j | OC₃H₇-i | 21.94 |

| 4k | OC₃H₇-n | 30.41 |

| 4l | OC₄H₉-n | >100 |

Data sourced from a study on N-(thiophen-2-yl) nicotinamide derivatives as fungicidal agents. mdpi.com

Role of Inter-Ring Linker Chemistry in Modulating Efficacy and Selectivity

In 5-(Thiophen-3-yl)nicotinamide, the pyridine and thiophene rings are connected by a direct carbon-carbon bond. This direct linkage provides a degree of conformational rigidity, which can be advantageous for binding to a specific target. The planarity or dihedral angle between the two rings can be a critical factor for optimal interaction with the binding pocket of an enzyme.

Stereochemical Requirements for Optimal Target Binding and Activity

While the core structure of 5-(Thiophen-3-yl)nicotinamide itself is achiral, the introduction of chiral centers through substitution can lead to stereoisomers with differing biological activities. The three-dimensional arrangement of atoms is often critical for a molecule to bind effectively and selectively to a chiral biological target such as an enzyme or receptor.

For example, in the development of phenethyl nicotinamides as Na(V)1.7 channel blockers, the stereochemistry of a chroman-3-ylcarboxamide starting point was a key consideration. nih.gov Although specific stereochemical studies on 5-(Thiophen-3-yl)nicotinamide derivatives are not extensively reported in the available literature, it is a fundamental principle of medicinal chemistry that stereoisomers can exhibit vastly different potencies and toxicities. Any future development of chiral derivatives of this scaffold would necessitate a thorough investigation of their stereochemical requirements for optimal activity.

In Vitro Biological Evaluation and Screening of 5 Thiophen 3 Yl Nicotinamide Analogs

Enzyme Activity Assays and High-Throughput Screening Methodologies

Enzyme activity assays are essential for understanding the specific molecular interactions of 5-(thiophen-3-yl)nicotinamide and its derivatives. High-throughput screening (HTS) is frequently utilized to rapidly assess large libraries of these analogs against specific enzymatic targets, allowing for the efficient identification of promising lead compounds.

Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway and a validated target in cancer therapy. Coupled enzyme assays provide an indirect measure of NAMPT activity. In this system, the product of the NAMPT reaction, nicotinamide mononucleotide (NMN), is used by a second enzyme to produce a detectable signal, such as a change in color or fluorescence. The inhibitory effect of 5-(thiophen-3-yl)nicotinamide analogs on NAMPT can be quantified by observing the reduction in this signal.

Direct enzyme inhibition assays measure the direct interaction between a compound and its target enzyme. Some nicotinamide derivatives have been evaluated for their inhibitory effects on the succinate (B1194679) dehydrogenase (SDH) enzyme. nih.gov For instance, the IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by half, can be determined. One study found that a specific nicotinamide derivative, compound 4b, had an IC50 of 3.18 µM for SDH, indicating a level of enzymatic inhibition similar to the commercial fungicide boscalid. nih.gov These direct assays provide valuable data on the potency and mechanism of inhibition of the tested compounds.

Cell-Based Assays for Biological Response and Efficacy

Cell-based assays are vital for assessing the biological effects of 5-(thiophen-3-yl)nicotinamide analogs in a more physiologically relevant setting. These assays can provide information on a compound's cytotoxicity, antimicrobial properties, and anti-inflammatory potential.

The potential of 5-(thiophen-3-yl)nicotinamide analogs as anticancer agents is often first explored through cytotoxicity screening against a panel of human cancer cell lines. nih.gov These assays determine the concentration of the compound required to inhibit the growth of or kill cancer cells. A variety of methods are used to assess cell viability, including the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells. nih.gov The resazurin (B115843) assay is another method that indicates cell viability through the conversion of resazurin to the fluorescent resorufin. nih.gov The results of these screenings are typically reported as IC50 values. For example, a study on 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues, which share a similar thiophene-related core, demonstrated significant growth suppression in various cancer cell lines. nih.gov

Interactive Table: Cytotoxicity of 5-phenyl-4,5-dihydro-1,3,4-thiadiazole Analogs in Human Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µg/ml) |

| 2h | SK-MEL-2 (Skin Cancer) | 4.27 |

| 2a | SK-MEL-2 (Skin Cancer) | 5.16 |

| 2j | SK-OV-3 (Ovarian Cancer) | 7.35 |

| 2h | HCT15 (Colon Cancer) | 8.25 |

| 2b | A549 (Lung Cancer) | 9.40 |

Data sourced from a study on 5-phenyl-4,5-dihydro-1,3,4-thiadiazole analogues, which are structurally related to the subject compound. nih.gov

The antimicrobial potential of 5-(thiophen-3-yl)nicotinamide analogs is evaluated by screening them against a range of pathogenic bacteria and fungi. nih.gov The minimum inhibitory concentration (MIC) is a key parameter determined in these assays, representing the lowest concentration of the compound that inhibits the visible growth of a microorganism. Studies on related nicotinamide and thiophene (B33073) derivatives have shown promising results. For example, a series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized, with some compounds exhibiting excellent fungicidal activities. researchgate.netnih.gov Specifically, compounds 4a and 4f showed superior activity against cucumber downy mildew compared to commercial fungicides. nih.gov

Interactive Table: Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives against Cucumber Downy Mildew

| Compound | EC50 (mg/L) |

| 4f | 1.96 |

| 4a | 4.69 |

| Flumorph (B1672888) (Commercial Fungicide) | 7.55 |

| Diflumetorim (B165605) (Commercial Fungicide) | 21.44 |

EC50 represents the concentration that provides 50% of the maximum effect. nih.gov

The anti-inflammatory properties of thiophene-based compounds are a significant area of research. nih.gov In vitro models are used to assess the ability of these compounds to modulate inflammatory pathways. Thiophene derivatives are known for their anti-inflammatory properties, with some commercial drugs like Tinoridine and Tiaprofenic acid containing this structural motif. nih.gov The mechanism of action often involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov The presence of certain functional groups, such as amides, which are present in 5-(thiophen-3-yl)nicotinamide, has been highlighted as important for anti-inflammatory activity. nih.gov Cell-based assays can be used to measure the inhibition of pro-inflammatory mediator production, such as nitric oxide and various cytokines, in response to an inflammatory stimulus.

Cell Viability and Proliferation Assays

The antiproliferative activity of various nicotinamide and thiophene derivatives has been assessed using standard in vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability and proliferation.

In studies of related nicotinamide derivatives, a range of antiproliferative activities against various cancer cell lines has been observed. For instance, newly synthesized pyridinethione and thienopyridine derivatives, which share structural similarities with 5-(Thiophen-3-yl)nicotinamide, have been evaluated for their effects on human cancer cell lines. mdpi.com Some of these compounds exhibited interesting antitumor activity. mdpi.com

Similarly, research on 5-alkyl-substituted 2-amino-3-methylcarboxylate thiophene derivatives has shown that these compounds can selectively inhibit the proliferation of specific tumor cell types. The length of the alkyl chain at the 5-position of the thiophene ring was found to influence the anti-proliferative potency.

While specific data for 5-(Thiophen-3-yl)nicotinamide is not available in the reviewed literature, the results from analogous compounds suggest that this class of molecules warrants further investigation for its potential effects on cell viability and proliferation. The general methodology for such an investigation would involve treating various cell lines with increasing concentrations of the compound and measuring cell viability after a defined incubation period.

Table 1: Representative Antiproliferative Activity of Related Thiophene and Nicotinamide Derivatives

| Compound Class | Assay | Cell Line(s) | Observed Effect | Reference |

| Pyridinethione and Thienopyridine Derivatives | MTT Assay | Human Cancer Cell Lines | Interesting antitumor activity for some derivatives | mdpi.com |

Note: This table is illustrative and based on data from related compound classes, as direct data for 5-(Thiophen-3-yl)nicotinamide is not publicly available.

Mechanistic In Vitro Investigations at the Cellular Level

To understand the underlying mechanisms of action for biologically active compounds, further in vitro studies at the cellular level are crucial. These investigations often include protein expression profiling and analysis of key cellular pathways.

Protein Expression Profiling via Western Blot Analysis

Western blot analysis is a widely used technique to detect and quantify specific proteins in a cell lysate. This method is instrumental in determining how a compound affects the levels of proteins involved in critical cellular processes like apoptosis (programmed cell death) and cell cycle regulation.

For example, in studies of other thiophene-containing compounds with anticancer properties, western blot analysis has been employed to measure the expression of key apoptotic proteins. A study on a novel thiophene derivative demonstrated its ability to induce apoptosis, which was confirmed by observing changes in the levels of apoptotic markers.

While no specific western blot data for 5-(Thiophen-3-yl)nicotinamide has been reported, it is a critical next step in its evaluation. Should the compound exhibit antiproliferative activity, western blot analysis would be used to probe for changes in the expression of proteins such as caspases (e.g., cleaved caspase-3, -8, -9) and members of the Bcl-2 family, which are central to the apoptotic process. mdpi.com

Cellular Pathway Analysis (e.g., Apoptosis Markers, Inflammatory Cytokines)

Beyond individual protein expression, understanding the broader impact on cellular pathways is essential. This can involve analyzing a panel of apoptosis markers or measuring the secretion of inflammatory cytokines.

The induction of apoptosis is a desirable characteristic for potential anticancer agents. Studies on related nicotinamide phosphoribosyltransferase (NAMPT) inhibitors have shown an increase in the activity of caspases-3, -8, and -9, indicating that a caspase-dependent apoptotic pathway contributes to their antitumor effects. mdpi.com Nicotinamide itself has been shown to inhibit the expression of active caspase-3 and the cleavage of PARP-1, a key substrate of activated caspases, in response to cellular stress.

Furthermore, both thiophene derivatives and nicotinamide have been independently shown to possess anti-inflammatory properties. Thiophene-based compounds have been reported to modulate the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). Nicotinamide has also demonstrated a potent inhibitory effect on these same pro-inflammatory cytokines. nih.gov

Therefore, a comprehensive cellular pathway analysis of 5-(Thiophen-3-yl)nicotinamide would involve quantifying the activation of key apoptosis markers and measuring the levels of a panel of inflammatory cytokines in response to treatment. This would provide a more complete picture of its biological activity and potential therapeutic applications.

Table 2: Investigated Cellular Pathways for Related Compound Classes

| Compound Class | Pathway Investigated | Key Markers/Cytokines | Observed Effect | Reference |

| Nicotinamide Analogs | Apoptosis | Activated Caspase-3, Cleaved PARP-1 | Inhibition of activation/cleavage | |

| Thiophene Derivatives | Inflammation | TNF-α, IL-1β, IL-6 | Modulation of cytokine levels | |

| Nicotinamide | Inflammation | TNF-α, IL-1β, IL-6 | Potent inhibition of pro-inflammatory cytokines | nih.gov |

Note: This table summarizes findings for related compound classes to suggest potential areas of investigation for 5-(Thiophen-3-yl)nicotinamide.

Preclinical Research and Potential Biological Applications

In Vivo Efficacy Studies in Established Animal Models

While research into the specific compound 5-(Thiophen-3-yl)nicotinamide is ongoing, studies on closely related isomers and the parent molecule have provided insights into its potential therapeutic applications.

Evaluation in Orthotopic Glioblastoma Models

Gliocidin has been identified as a prodrug that targets a vulnerability in glioblastoma cells related to de novo purine (B94841) synthesis. In animal models, gliocidin has been shown to penetrate the blood-brain barrier and extend the survival of mice with orthotopic glioblastoma. The efficacy of gliocidin was further enhanced when used in combination with the standard chemotherapy agent temozolomide, which was found to increase the expression of the enzyme responsible for converting gliocidin into its active, tumor-killing form. These findings highlight the potential of the thiophene-nicotinamide scaffold as a promising starting point for the development of new glioblastoma therapeutics.

Assessment of Protective Efficacy in Organ Injury Models (e.g., Cisplatin-induced Acute Kidney Injury)

As of the latest available research, there are no specific in vivo studies evaluating the protective efficacy of 5-(Thiophen-3-yl)nicotinamide in models of cisplatin-induced acute kidney injury.

However, the parent molecule, nicotinamide (B372718), has been investigated for its protective effects against this type of organ damage. Cisplatin is a widely used and effective chemotherapy agent, but its use is often limited by its nephrotoxic side effects. Research has shown that nicotinamide can offer protection against cisplatin-induced kidney injury by suppressing pathways involved in DNA damage and cell death. While these findings are for nicotinamide itself, they suggest a potential avenue of investigation for its derivatives, including 5-(Thiophen-3-yl)nicotinamide. Further research is required to determine if the addition of the thiophene (B33073) group modifies or enhances this protective effect.

Agrochemical Applications of Thiophene-Nicotinamide Derivatives

Derivatives of thiophene-nicotinamide have been synthesized and evaluated for their potential use in agriculture as agents to control fungal and bacterial diseases in crops.

Fungicidal Activities Against Major Phytopathogenic Fungi

A series of N-(thiophen-2-yl) nicotinamide derivatives have been designed and tested for their fungicidal activity against several major plant pathogens.

Notably, these compounds have shown significant efficacy against Pseudoperonospora cubensis, the causative agent of cucumber downy mildew. In greenhouse studies, certain derivatives displayed excellent fungicidal activity. For instance, compound 4f (a specific N-(thiophen-2-yl) nicotinamide derivative) exhibited an EC50 value of 1.96 mg/L, which was superior to the commercial fungicides diflumetorim (B165605) (EC50 = 21.44 mg/L) and flumorph (B1672888) (EC50 = 7.55 mg/L). mdpi.comnih.gov

Field trials further validated the potential of these derivatives. A 10% EC formulation of compound 4f demonstrated control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L, respectively. mdpi.comnih.gov This performance was superior to that of the commercial fungicide flumorph (56% control efficacy at 200 mg/L). mdpi.comnih.gov

| Compound/Fungicide | EC50 (mg/L) vs. P. cubensis (Greenhouse) |

| Compound 4f | 1.96 mdpi.comnih.gov |

| Compound 4a | 4.69 mdpi.comnih.gov |

| Diflumetorim | 21.44 mdpi.comnih.gov |

| Flumorph | 7.55 mdpi.comnih.gov |

| Treatment | Concentration (mg/L) | Control Efficacy (%) vs. P. cubensis (Field Trial) |

| Compound 4f | 100 | 70 mdpi.comnih.gov |

| Compound 4f | 200 | 79 mdpi.comnih.gov |

| Flumorph | 200 | 56 mdpi.comnih.gov |

| Mancozeb | 1000 | 76 mdpi.com |

| Cyazofamid | 100 | 91 mdpi.com |

Furthermore, studies on other nicotinamide derivatives have shown moderate antifungal activity against Rhizoctonia solani and Sclerotinia sclerotiorum. nih.govnih.gov For instance, the compound N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide displayed activity against these two fungi. nih.gov Another study identified a nicotinamide derivative, 3a-17 , with IC50 values of 15.8 µM and 20.3 µM against R. solani and S. sclerotiorum, respectively. nih.gov Additionally, some nicotinamide derivatives containing a 1,3,4-oxadiazole (B1194373) moiety have shown moderate fungicidal activities against Fusarium graminearum. nih.gov

Antibacterial Activities Against Phytopathogenic Bacteria

The antibacterial potential of thiophene-nicotinamide derivatives against plant pathogenic bacteria is an emerging area of research. While specific data on 5-(Thiophen-3-yl)nicotinamide against the listed bacteria is limited, related compounds have shown promise.

For example, a novel alkyl sulfonamide derivative, SYAUP-491, exhibited excellent activity against Xanthomonas oryzae pv. oryzae (Xoo), the bacterium causing bacterial leaf blight in rice. nih.gov This compound had an EC50 value of 6.96 µg/mL and a curative activity of 74.1% in pot tests. nih.gov

Research into other thiophene derivatives has demonstrated broad-spectrum antibacterial activity. Thiophene-2-carboxamide derivatives have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. nih.gov One study found that amino thiophene-2-carboxamide compounds displayed higher antibacterial activity than their hydroxy- and methyl-substituted counterparts. nih.gov Specifically, an amino thiophene-2-carboxamide derivative with a methoxy (B1213986) group showed excellent activity against P. aeruginosa. nih.gov While not Pseudomonas syringae pv. lachrymans, these findings suggest that the thiophene-carboxamide scaffold is a viable candidate for developing new antibacterial agents for agricultural use.

Future Directions and Research Perspectives

Advancements in Green Synthetic Methodologies for Sustainable Production

The traditional synthesis of nicotinamide (B372718) derivatives often involves multi-step processes employing stoichiometric activating agents like thionyl chloride or oxalyl chloride, which generate significant chemical waste. Future research must prioritize the development of green and sustainable synthetic routes for 5-(Thiophen-3-yl)nicotinamide.

Promising eco-friendly approaches include:

Biocatalysis: The use of enzymes, such as lipase (B570770) from Candida antarctica (Novozym® 435), has proven effective for the synthesis of other nicotinamide derivatives. This method offers high efficiency and stereoselectivity under mild reaction conditions, often in sustainable solvents like tert-amyl alcohol. Research into identifying suitable enzymes for the amidation of a 5-(thiophen-3-yl)nicotinic acid precursor could drastically reduce the environmental impact of production.

Solvent-Free Synthesis: A technique using boric acid as a catalyst for the amidation of carboxylic acids with urea (B33335) under solvent-free, direct heating conditions has been reported. Adapting this simple and rapid method could offer a cost-effective and environmentally benign pathway.

Electrosynthesis: Electrochemical methods are emerging as a green alternative for amide bond formation, utilizing electricity to drive reactions and minimizing the need for chemical reagents.

Catalytic Amidation: The development of catalytic methods, such as those using boronic acids or ruthenium complexes, allows for direct amide formation from carboxylic acids and amines, or alcohols and amines, respectively, with water or hydrogen gas as the only byproduct.

These innovative strategies could lead to a more sustainable and economically viable production of 5-(Thiophen-3-yl)nicotinamide, facilitating its broader investigation and application.

Deeper Mechanistic Elucidation of Novel Biological Actions and Off-Target Effects

Understanding the precise molecular mechanisms of 5-(Thiophen-3-yl)nicotinamide is crucial for its development. The nicotinamide moiety is a well-known precursor to nicotinamide adenine (B156593) dinucleotide (NAD+), a vital coenzyme in cellular metabolism, DNA repair, and signaling. Derivatives of nicotinamide have been successfully developed as fungicides that act by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain, thereby disrupting cellular energy production in fungi.

Future research should focus on:

Target Identification: Investigating whether 5-(Thiophen-3-yl)nicotinamide acts as a succinate dehydrogenase inhibitor (SDHI), similar to the commercial fungicide boscalid, is a primary objective. This would involve in vitro enzyme inhibition assays and in vivo studies on fungal pathogens. Additionally, some nicotinamide derivatives have been shown to disrupt the fungal cell wall, presenting another potential mechanism to explore.

Broader Biological Profiling: The thiophene (B33073) ring is a "privileged structure" found in numerous drugs with diverse activities, including anti-inflammatory, anticancer, and antimicrobial effects. It is essential to screen 5-(Thiophen-3-yl)nicotinamide against a wide panel of biological targets, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in inflammation, to uncover novel therapeutic applications.

Off-Target Effects and Metabolism: The bioactivation of the thiophene ring by cytochrome P450 enzymes can sometimes lead to reactive metabolites and associated toxicity. A thorough investigation into the metabolic fate of 5-(Thiophen-3-yl)nicotinamide and its potential for off-target effects is necessary to establish a comprehensive safety profile and predict potential drug-drug interactions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and can significantly accelerate the optimization of 5-(Thiophen-3-yl)nicotinamide from a lead compound into a potent candidate. These computational tools can navigate the vast chemical space to design novel molecules with improved properties.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: By analyzing a dataset of related thiophene-nicotinamide analogues and their biological activities, QSAR models can be built to identify the key molecular features that correlate with potency. These models can predict the activity of new, unsynthesized compounds, guiding chemists to prioritize the most promising structures for synthesis.

De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules from scratch. These models can be trained to generate derivatives of 5-(Thiophen-3-yl)nicotinamide that are optimized for high activity against a specific target while also possessing desirable drug-like properties (e.g., solubility, metabolic stability).

Predictive Toxicology and ADME: AI can predict the absorption, distribution, metabolism, excretion (ADME), and toxicity profiles of new derivatives. This in silico screening helps to identify and deprioritize compounds that are likely to fail later in development due to poor pharmacokinetics or safety issues, saving significant time and resources.

Exploration of New Therapeutic Areas and Agrochemical Targets

The hybrid structure of 5-(Thiophen-3-yl)nicotinamide suggests a broad spectrum of potential applications that warrant exploration.

Agrochemical Targets: Given that nicotinamide derivatives are effective as fungicides (e.g., boscalid), insecticides, and herbicides, there is a strong rationale for testing 5-(Thiophen-3-yl)nicotinamide against a wide range of plant pathogens. Research should extend beyond common

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.